methyl 3-amino-1H-indazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

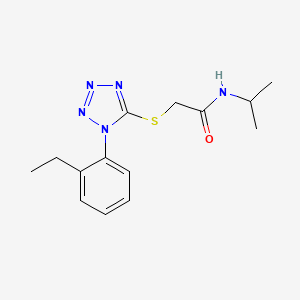

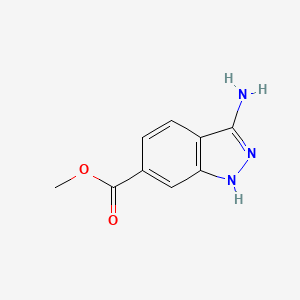

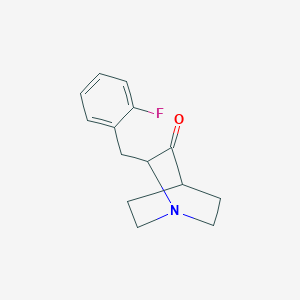

“Methyl 3-amino-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It is used in organic synthesis . The compound is soluble in water .

Synthesis Analysis

The synthesis of indazole derivatives, such as “methyl 3-amino-1H-indazole-6-carboxylate”, has been a topic of interest in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another approach is based on the nitrosation of indoles in a slightly acidic environment .Molecular Structure Analysis

The molecular structure of “methyl 3-amino-1H-indazole-6-carboxylate” can be represented by the SMILES string: COC(=O)C1=CC2=C(C=C1)C(=NN2)N . The compound has a molecular weight of 191.19 .Physical And Chemical Properties Analysis

“Methyl 3-amino-1H-indazole-6-carboxylate” is a solid compound . It is soluble in water . The compound should be stored in a dark place, sealed in dry conditions, and at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antispermatogenic Agents Compounds related to methyl 3-amino-1H-indazole-6-carboxylate, such as 1-halobenzyl-1H-indazole-3-carboxylic acids and their derivatives, have been synthesized and studied for their antispermatogenic activity. These studies highlighted the potential of indazole derivatives in the development of new antispermatogenic agents, offering insights into the structure-activity relationships critical for their biological activity (Corsi & Palazzo, 1976).

Catalytic Applications in Organic Synthesis Research has also delved into the catalytic applications of derivatives of methyl 3-amino-1H-indazole-6-carboxylate in organic synthesis. For instance, the use of bidentate auxiliaries derived from related moieties for Pd-catalyzed C(sp3)-H bond activation demonstrates the versatility of indazole derivatives in facilitating selective and efficient synthesis of non-natural amino acids and other organic compounds (Pasunooti et al., 2015).

Peptidoleukotriene Receptor Antagonists The development of peptidoleukotriene antagonists based on 1,3,5-substituted indoles and indazoles showcases another significant application of these compounds in medicinal chemistry. These studies have identified potent compounds with high in vitro and in vivo efficacy against peptidoleukotrienes, suggesting potential therapeutic applications in asthma and other respiratory conditions (Matassa et al., 1990).

Structural and Properties Studies Further research into the synthesis, structure, and properties of N-acetylated derivatives of related compounds has contributed to our understanding of their chemical behavior. Such studies are crucial for designing new molecules with desired properties for various applications, including pharmaceuticals and materials science (Dzygiel et al., 2004).

Safety And Hazards

“Methyl 3-amino-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

The future directions in the study of “methyl 3-amino-1H-indazole-6-carboxylate” and similar compounds likely involve further exploration of their synthesis and potential applications. Given the interest in indazole derivatives as kinase inhibitors , there may be potential for the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

methyl 3-amino-1H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNDPDJGDUNATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-amino-1H-indazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)

![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)

![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)

![4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid](/img/structure/B2650041.png)